Cas no 2098083-53-3 (3-(Azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole)

3-(Azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole 化学的及び物理的性質
名前と識別子
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- 3-(azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole
- 3-(azetidin-3-ylmethyl)-5-thiophen-3-yl-1,2,4-oxadiazole
- 3-(Azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole
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- インチ: 1S/C10H11N3OS/c1-2-15-6-8(1)10-12-9(13-14-10)3-7-4-11-5-7/h1-2,6-7,11H,3-5H2
- InChIKey: QYUVGPNVPNTNIY-UHFFFAOYSA-N
- SMILES: S1C=CC(=C1)C1=NC(CC2CNC2)=NO1
計算された属性
- 精确分子量: 221.06228316 g/mol
- 同位素质量: 221.06228316 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 225
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.4
- 分子量: 221.28
- トポロジー分子極性表面積: 79.2
3-(Azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-2219-10g |
3-(azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole |
2098083-53-3 | 95%+ | 10g |
$1684.0 | 2023-09-07 | |
TRC | A218101-100mg |
3-(azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole |
2098083-53-3 | 100mg |
$ 95.00 | 2022-06-08 | ||
Life Chemicals | F1907-2219-0.25g |
3-(azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole |
2098083-53-3 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
TRC | A218101-500mg |
3-(azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole |
2098083-53-3 | 500mg |
$ 365.00 | 2022-06-08 | ||
TRC | A218101-1g |
3-(azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole |
2098083-53-3 | 1g |
$ 570.00 | 2022-06-08 | ||
Life Chemicals | F1907-2219-0.5g |
3-(azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole |
2098083-53-3 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
Life Chemicals | F1907-2219-1g |
3-(azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole |
2098083-53-3 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
Life Chemicals | F1907-2219-2.5g |
3-(azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole |
2098083-53-3 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
Life Chemicals | F1907-2219-5g |
3-(azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole |
2098083-53-3 | 95%+ | 5g |
$1203.0 | 2023-09-07 |
3-(Azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole 関連文献
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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7. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
3-(Azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazoleに関する追加情報
Introduction to 3-(Azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole (CAS No. 2098083-53-3)
3-(Azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole (CAS No. 2098083-53-3) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a thiophene ring and an azetidine moiety, making it a promising candidate for various therapeutic applications.
The chemical structure of 3-(Azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole consists of a 1,2,4-oxadiazole core linked to a thiophene ring and an azetidine group. The oxadiazole ring is known for its biological activity and stability, while the thiophene ring contributes to the compound's lipophilicity and electronic properties. The azetidine moiety adds flexibility and can influence the compound's binding affinity to various biological targets.
Recent studies have highlighted the potential of 3-(Azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole in the treatment of neurodegenerative diseases. Research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. Specifically, it has been found to inhibit the activation of microglia and reduce oxidative stress, which are critical factors in the progression of conditions such as Alzheimer's disease and Parkinson's disease.
In addition to its neuroprotective properties, 3-(Azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole has also shown promise in cancer research. A study published in the European Journal of Medicinal Chemistry demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the inhibition of cell cycle progression and induction of apoptosis through the modulation of specific signaling pathways.
The pharmacokinetic properties of 3-(Azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole have been extensively studied to evaluate its potential as a therapeutic agent. Preclinical data indicate that this compound has favorable oral bioavailability and a long half-life, which are desirable attributes for drug development. Furthermore, it has been shown to exhibit low toxicity in animal models, suggesting a favorable safety profile.
The synthesis of 3-(Azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole involves a multi-step process that combines modern synthetic techniques with classical organic chemistry methods. Key steps include the formation of the oxadiazole ring through cyclization reactions and the introduction of the thiophene and azetidine moieties via selective functional group transformations. The synthetic route is highly efficient and scalable, making it suitable for large-scale production.
In conclusion, 3-(Azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole (CAS No. 2098083-53-3) represents a promising compound with diverse therapeutic potential. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies are expected to provide deeper insights into its mechanisms of action and clinical applications.
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